molecular formula C11H14FN3O4S B2489668 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1856097-41-0

3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2489668
CAS No.: 1856097-41-0
M. Wt: 303.31
InChI Key: NKRRRYZVYPTAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique hybrid structure combining a fluorinated pyrazole sulfonyl group with a strained bicyclic framework. The 3-azabicyclo[3.1.0]hexane core introduces rigidity and stereochemical complexity, while the 5-fluoro-1,3-dimethylpyrazole substituent contributes electronegativity and metabolic stability.

Properties

IUPAC Name

3-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O4S/c1-5-9(10(12)14(2)13-5)20(18,19)15-3-6-7(4-15)8(6)11(16)17/h6-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRRRYZVYPTAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N2CC3C(C2)C3C(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonyl group and a carboxylic acid functionality, which may contribute to its biological properties. The presence of the 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl moiety is significant as halogenated pyrazoles have been associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the azabicyclo framework with functionalization at the pyrazole ring. For example, a reported method includes:

  • Formation of the azabicyclo core through cyclization reactions.
  • Introduction of the sulfonyl group via nucleophilic substitution.
  • Carboxylation to yield the final product.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant antibacterial and antifungal properties. For instance:

  • In vitro assays have demonstrated that derivatives with similar structural motifs possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Target CompoundS. aureusTBD

Anti-inflammatory Activity

Research has indicated that the incorporation of pyrazole rings enhances anti-inflammatory activity due to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Case Studies

A study involving similar compounds showed that they effectively reduced inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

The proposed mechanism for the biological activity of this compound may involve:

  • Inhibition of key enzymes : The sulfonyl group can interact with enzyme active sites, potentially inhibiting their function.
  • Modulation of signaling pathways : The compound might influence G protein-coupled receptor (GPCR) signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione ()

  • Substituents : Hydroxyl and phenyl groups at the pyrazole ring vs. 5-fluoro-1,3-dimethyl and sulfonyl groups in the target compound.
  • Electronic Effects : The hydroxyl group in Compound 5 () increases polarity but reduces stability compared to the electron-withdrawing fluoro and sulfonyl groups in the target, which may enhance oxidative resistance .

Coumarin-Pyrazole Hybrids ()

  • Hybrid Systems : Compounds like 4i and 4j () integrate coumarin and tetrazole moieties, whereas the target compound prioritizes a sulfonyl-linked bicyclic framework.
  • Synthetic Complexity : The target’s azabicyclo[3.1.0]hexane ring introduces greater synthetic challenges due to ring strain, compared to the linear tetrazole derivatives in .

Bicyclic Systems with Sulfur-Containing Substituents

Cephalosporin Derivatives ()

  • Substituent Comparison : The thiadiazole-thioether groups in cephalosporins (e.g., Compound m , n ) contribute to β-lactamase resistance, whereas the pyrazole-sulfonyl group in the target may serve as a tunable pharmacophore for alternative mechanisms.
  • Carboxylic Acid Positioning : Both classes feature carboxylic acids critical for bioactivity, but the 6-position in the target’s bicyclohexane may confer distinct spatial orientation compared to cephalosporins.

Comparative Data Table

Feature Target Compound Compound 5 () Coumarin-Pyrazole Hybrids () Cephalosporin Derivatives ()
Core Structure Azabicyclo[3.1.0]hexane Linear pyrazole-propanedione Pyrimidinone-tetrazole-coumarin Azabicyclo[4.2.0]octene
Key Substituents 5-Fluoro-1,3-dimethylpyrazole sulfonyl, carboxylic acid Hydroxyl, phenyl Coumarin, tetrazole Thiadiazole-thioether, pivalamido
Electronic Profile Electron-withdrawing (F, SO₂) Electron-donating (OH) Mixed (coumarin: π-rich) Thioether (moderate electronegativity)
Synthetic Complexity High (strained bicyclic core) Moderate (linear synthesis) High (multiple heterocycles) High (β-lactam functionalization)
Inferred Bioactivity Enzyme inhibition (e.g., β-lactamases), receptor modulation Antioxidant or metal chelation Fluorescent probes, antimicrobial Antibacterial (β-lactamase resistance)

Research Implications and Limitations

  • Structural Advantages : The target’s fluoro-sulfonyl group and rigid bicyclic system may offer superior metabolic stability and target engagement compared to hydroxylated pyrazoles () or coumarin hybrids ().
  • Gaps in Data: No direct pharmacological data for the target compound are available in the provided evidence; comparisons rely on structural analogs. Further studies on solubility, potency, and in vivo efficacy are needed.
  • Synthetic Challenges : The azabicyclo[3.1.0]hexane core necessitates advanced ring-closing strategies, contrasting with the linear syntheses in –2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.